molecular formula C14H16N4O4S B2523900 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034410-02-9

2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2523900
CAS No.: 2034410-02-9
M. Wt: 336.37
InChI Key: DYQIQUREUFCHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a pyrrolidine ring sulfonated at the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., triazole, oxadiazole, and imidazole derivatives) highlight its likely physicochemical properties, such as moderate lipophilicity, hydrogen-bonding capacity, and π-conjugation .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(9-12)22-8-7-21-13)17-6-3-11(10-17)18-15-4-5-16-18/h1-2,4-5,9,11H,3,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQIQUREUFCHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent scientific literature.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of the Sulfonamide : The initial step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to produce the sulfonamide derivative.
  • Formation of the Pyrrolidine Ring : The sulfonamide is then reacted with a suitable pyrrolidine precursor to form the desired pyrrolidine structure.
  • Triazole Formation : Finally, the triazole moiety is introduced through a cycloaddition reaction involving azides and alkynes or other suitable precursors.

Enzyme Inhibition

Recent studies have evaluated the enzyme inhibitory potential of similar compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin moiety. For instance:

  • Acetylcholinesterase Inhibition : Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin have shown promising inhibition against acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease (AD) .
  • α-Glucosidase Inhibition : These compounds also exhibit inhibitory effects on α-glucosidase, indicating potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM) .

Antiviral Activity

Some derivatives have been tested for antiviral properties against various viruses:

  • A study reported that structurally similar compounds demonstrated antiviral activity against tick-borne encephalitis virus (TBEV), showcasing their potential as antiviral agents .

Anticancer Properties

The anticancer efficacy of related compounds has been assessed using various cancer cell lines:

  • Compounds containing similar scaffolds have shown significant cytotoxicity against cancer cell lines such as HEPG2 and MCF7. For example, one study reported an IC50 value of 1.18 ± 0.14 µM for a closely related compound .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

StudyCompound TestedBiological ActivityIC50 Value
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamideAChE InhibitionNot specified
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleAnticancer Activity1.18 ± 0.14 µM
Sulfonamide derivativesAntiviral Activity against TBEVEC50 24 ± 11 µM

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin structure may enhance the efficacy of these compounds against specific cancer types. For instance, studies have shown that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
Triazoles are well-known for their antimicrobial activity. The sulfonamide group present in this compound can further augment its effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that derivatives of this compound demonstrate inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Neuroprotective Effects
The neuroprotective potential of compounds similar to 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has been investigated in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting possible therapeutic applications in conditions like Alzheimer's disease .

Material Science Applications

Polymer Chemistry
The unique structural features of this compound allow it to be used as a building block in the synthesis of advanced polymers. Its ability to participate in click chemistry reactions can facilitate the development of functionalized polymers with tailored properties for specific applications such as drug delivery systems and smart materials .

Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives. Research indicates that incorporating triazole derivatives into these materials enhances their resistance to environmental degradation and improves their mechanical properties .

Agricultural Chemistry Applications

Pesticide Development
The structural characteristics of this compound make it a promising candidate for developing new agrochemicals. Its potential to act as an insecticide or herbicide is being explored through various bioassays that assess its efficacy against common agricultural pests and weeds .

Plant Growth Regulators
Additionally, this compound might serve as a plant growth regulator. Studies have suggested that triazole derivatives can influence plant metabolism and growth processes by modulating hormonal activities within plants.

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against bacteria and fungi
Neuroprotective agentsMitigates oxidative stress in neurodegeneration
Material SciencePolymer synthesisEnhances functional properties
Coatings and adhesivesImproves environmental resistance
Agricultural ChemistryPesticide developmentEffective against agricultural pests
Plant growth regulatorsModulates plant hormonal activities

Comparison with Similar Compounds

The compound’s structural and functional distinctions are analyzed below against key analogs from the evidence:

Structural Analogues and Functional Groups
Compound Name / ID Core Structure Key Substituents Application/Activity
Target Compound 1,2,3-Triazole + pyrrolidine Sulfonyl-linked 2,3-dihydrobenzo[b][1,4]dioxin Hypothesized: Enzyme inhibition, material science (inferred from analogs)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 22) Triazole + thioether 2,3-Dihydrobenzo[b][1,4]dioxin, isopropyl group Cathepsin X inhibition (Ki = 0.12 µM), anti-migratory effects on tumor cells
3.6: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-3-yl)-1,3,4-oxadiazole Oxadiazole Trifluoromethyl biphenyl Poly(ADP-ribose) polymerase (PARP) inhibition, high yield (92%)
12w: (S)-(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone Thiazole + indene Amino, indene-amine CDK9 inhibition (IC50 = 8.2 nM), anti-cancer potential
CDDPI: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole Phenanthroimidazole Pyrene, benzo[b][1,4]dioxin OLED host material (EQE = 5.30%), deep-blue emission (435 nm)

Key Observations :

  • Compared to oxadiazole analogs (e.g., 3.6), the triazole core may offer stronger hydrogen-bonding interactions, critical for enzyme inhibition .
  • Unlike CDDPI’s extended π-system for OLEDs, the target compound’s smaller triazole-pyrrolidine system may limit electroluminescence but enhance solubility for pharmaceutical use .
Physicochemical and ADMET Properties
Property Target Compound (Inferred) Compound 22 3.6 (Oxadiazole) CDDPI (Phenanthroimidazole)
Molecular Weight (g/mol) ~400 (estimated) 388.4 443.4 582.7
LogP (Predicted) ~2.5 3.1 4.8 6.2
H-Bond Donors 1 (triazole NH) 1 0 0
H-Bond Acceptors 6 6 6 8
Synthetic Accessibility Moderate (sulfonation step) Moderate High (93% yield) Low (multi-step synthesis)

Insights :

  • The target compound’s sulfonyl group may reduce LogP compared to CDDPI, improving aqueous solubility .
  • Compliance with Lipinski’s Rule of Five (MW < 500, H-bond donors ≤5, acceptors ≤10) is likely, similar to Compound 22 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole with high purity?

  • Methodological Answer : Multi-step synthesis typically involves cyclization reactions and sulfonylation. For example, pyrrolidine derivatives can be sulfonylated using 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C). Triazole formation via Huisgen cycloaddition requires copper(I) catalysis and precise temperature control (60–80°C). Key parameters include solvent choice (e.g., DMF or ethanol), stoichiometry of azide precursors, and reaction time optimization (24–48 hours) to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is indispensable for verifying the sulfonyl-pyrrolidine linkage and triazole regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. How can statistical experimental design methods improve the efficiency of synthesizing this compound?

  • Methodological Answer : Factorial design (e.g., Box-Behnken) optimizes reaction variables (temperature, solvent polarity, catalyst loading). For instance, a three-factor design can reduce the number of trials from 27 to 15 while identifying interactions between parameters. Response surface methodology (RSM) helps maximize yield and minimize side reactions, particularly in multi-step syntheses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., OSHA standards). Use fume hoods for sulfonylation steps (risk of SO₂ release). Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Waste must be neutralized (e.g., sodium bicarbonate for acidic byproducts) before disposal .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis or predict reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cycloaddition or sulfonylation. Reaction path sampling identifies low-energy pathways, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational predictions with experimental validation to refine conditions for regioselective triazole formation .

Q. What strategies resolve contradictions between computational predictions and experimental results in this compound’s reactivity or biological activity?

  • Methodological Answer : Discrepancies in predicted vs. observed biological activity may arise from solvation effects or protein flexibility. Molecular dynamics (MD) simulations (e.g., GROMACS) account for solvent interactions, while ensemble docking (AutoDock Vina) tests multiple protein conformations. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. Which in vitro and in vivo models are suitable for studying the pharmacological interactions of this compound?

  • Methodological Answer :

  • In vitro : Competitive binding assays (e.g., fluorescence polarization) using purified enzyme targets (e.g., kinases or GPCRs). Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
  • In vivo : Rodent models for pharmacokinetic studies (oral bioavailability, half-life) and efficacy in disease models (e.g., xenograft tumors). Metabolite profiling via LC-MS/MS identifies degradation pathways .

Q. How do structural modifications to the triazole or dioxane moieties affect biological activity?

  • Methodological Answer :

ModificationImpact
Triazole N-methylationReduces hydrogen-bonding capacity, altering target affinity
Dioxane ring substitution (e.g., nitro groups)Enhances electron-withdrawing effects, improving membrane permeability
Synthetic analogs are evaluated via SAR studies, with logP and polar surface area calculated (ChemAxon) to correlate structural changes with activity .

Q. What advanced spectroscopic or crystallographic methods address ambiguities in this compound’s stereochemical configuration?

  • Methodological Answer : Single-crystal X-ray diffraction definitively assigns stereochemistry at the pyrrolidine C3 position. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while electronic circular dichroism (ECD) confirms absolute configuration. Dynamic NMR (VT-NMR) detects rotational barriers in sulfonamide linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.